1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain an azabicyclo[3.2.1]oct-2-ene moiety, which is a type of bicyclic compound containing a nitrogen atom . It also has a trimethoxyphenyl group, which is a phenyl ring with three methoxy (-OCH3) substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic structure, the introduction of the trimethoxyphenyl group, and the formation of the propan-1-one moiety . The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the various functional groups . The azabicyclo[3.2.1]oct-2-ene moiety would likely impart some degree of rigidity to the molecule, while the trimethoxyphenyl and propan-1-one groups would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present . The azabicyclo[3.2.1]oct-2-ene moiety might undergo reactions typical of other bicyclic compounds, while the trimethoxyphenyl and propan-1-one groups would have their own characteristic reactivities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as polarity, solubility, melting point, and boiling point would all be affected by the specific functional groups and the overall structure of the molecule .Scientific Research Applications
Stereoselective Synthesis and Structural Characterization
Research efforts have been dedicated to the stereoselective synthesis and structural characterization of optically active derivatives related to this compound. For example, Uchiyama et al. (2001) reported on the stereoselective synthesis of optically active perhydrofuro[2,3-b]furan derivatives, highlighting a novel approach using asymmetric oxyselenenylation as a key step (Uchiyama et al., 2001). Similarly, Wu et al. (2015) synthesized and characterized the crystal structure of a closely related compound, providing insights into its molecular configuration through X-ray crystallography (Wu et al., 2015).
Antibacterial Activity
The development of novel polymers with antibacterial properties has also been explored. Kumar et al. (2017) synthesized cinchonidinyl-based acrylic and methacrylic homopolymers from derivatives of this compound, showing enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria (Kumar et al., 2017).
Enantioselective Syntheses
The compound and its derivatives have been utilized in enantioselective syntheses. Mao et al. (2014) presented a novel method for the synthesis of hydroxylated 8-azabicyclo[3,2,1]octan-3-ones, applying this technique to the enantioselective synthesis of tropane alkaloids, demonstrating the compound's versatility in synthetic organic chemistry (Mao et al., 2014).
Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques involving the compound and its derivatives have been explored for creating various structurally complex molecules. For instance, the synthesis of 3-azabicyclo[3.3.0]oct-5-en-7-ones via a combination of Nicholas reaction and Pauson-Khand cyclization was efficiently executed, showcasing the compound's utility in intricate synthetic routes (Jeong et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-22-16-11-7-13(18(23-2)19(16)24-3)8-12-17(21)20-14-5-4-6-15(20)10-9-14/h4-5,7,11,14-15H,6,8-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMQCPYTCNYVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2C3CCC2C=CC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.